molecular formula C11H9NO2 B6413591 6-(3-Hydroxyphenyl)pyridin-3-ol CAS No. 1261961-44-7

6-(3-Hydroxyphenyl)pyridin-3-ol

Cat. No.: B6413591
CAS No.: 1261961-44-7
M. Wt: 187.19 g/mol
InChI Key: KETZBLVDYQEWTJ-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)pyridin-3-ol is a hydroxypyridine derivative featuring a pyridine core substituted with a hydroxyl group at position 3 and a 3-hydroxyphenyl moiety at position 6. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 191.20 g/mol. The compound’s structure combines phenolic and pyridinolic functionalities, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and redox activity.

Properties

IUPAC Name

6-(3-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12-11/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETZBLVDYQEWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692411
Record name 6-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-44-7
Record name 6-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with a suitable phenyl derivative under specific conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of the phenyl group reacts with 3-bromopyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(3-oxophenyl)pyridin-3-ol.

    Reduction: Formation of 6-(3-hydroxyphenyl)dihydropyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-(3-Hydroxyphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(3-Hydroxyphenyl)pyridin-3-ol with key analogs, focusing on substituents, molecular parameters, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-hydroxyphenyl (position 6) C₁₁H₉NO₂ 191.20 Bifunctional hydroxyl groups; potential for hydrogen bonding and redox activity
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl (position 6) C₆H₇NO₂ 125.13 Single hydroxymethyl group; lower molecular weight, higher polarity
6-(Trifluoromethyl)pyridin-3-ol Trifluoromethyl (position 6) C₆H₄F₃NO 179.10 Electron-withdrawing CF₃ group; increased lipophilicity and metabolic stability
6-(3-Methoxyphenoxy)pyridin-3-ol 3-methoxyphenoxy (position 6) C₁₂H₁₁NO₃ 217.22 Methoxy group enhances solubility; ether linkage reduces acidity
6-Methyl-3-pyridinol Methyl (position 6) C₆H₇NO 125.13 Minimal steric bulk; simpler structure with potential for metabolic oxidation
6-(Cyclopropylmethoxy)pyridin-3-ol Cyclopropylmethoxy (position 6) C₉H₁₁NO₂ 165.19 Cyclopropyl group increases rigidity; ether linkage modulates electronic effects
Neuroprotective Activity
  • 6-(Hydroxymethyl)pyridin-3-ol and related hydroxypyridines (e.g., 6-(ethoxymethyl)pyridin-3-ol) demonstrate neuroprotective effects in antistroke activity assays .
  • This compound’s phenolic hydroxyl groups may enhance antioxidant capacity, a critical factor in neuroprotection .
Solubility and Reactivity
  • 6-(Trifluoromethyl)pyridin-3-ol ’s trifluoromethyl group reduces aqueous solubility but improves membrane permeability .
  • 6-(3-Methoxyphenoxy)pyridin-3-ol’s methoxy group balances lipophilicity and solubility, making it suitable for pharmacokinetic optimization .

Key Research Findings

Hydrogen-Bonding Networks : Hydroxypyridines with multiple hydroxyl groups (e.g., this compound) form extensive hydrogen-bonding networks, influencing crystal packing and solubility .

Electron-Withdrawing Effects : Trifluoromethyl and halogen substituents (e.g., 6-(Trifluoromethyl)pyridin-3-ol) stabilize the pyridine ring against electrophilic attack, enhancing synthetic utility .

Bioisosteric Replacements: The 3-hydroxyphenyl group in this compound may serve as a bioisostere for catechol moieties in drug design, mimicking natural phenolic antioxidants .

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